Butanoyl PAF

Description

Propriétés

IUPAC Name |

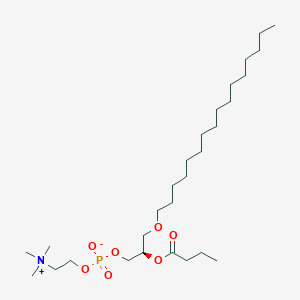

[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHUBDICYDPLIO-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Glycerol Backbone Preparation

The synthesis begins with the preparation of enantiomerically pure sn-glycerol derivatives. A common approach involves:

-

Epichlorohydrin Ring-Opening : Reaction of (R)-epichlorohydrin with hexadecanol under basic conditions yields 1-O-hexadecyl-sn-glycerol.

-

Selective Protection : The primary hydroxyl group at sn-3 is protected using tert-butyldimethylsilyl (TBDMS) chloride, leaving the sn-2 hydroxyl free for acylation.

Reaction Conditions :

sn-2 Butyrylation

The free sn-2 hydroxyl is acylated with butyric anhydride:

Phosphocholine Headgroup Installation

The sn-3 hydroxyl is phosphorylated using phosphoramidite chemistry:

-

Deprotection : TBDMS group is removed with tetrabutylammonium fluoride (TBAF) in THF.

-

Phosphorylation : Reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine yields the phosphocholine moiety.

Critical Parameters :

-

Reaction temperature: −10°C to 0°C to prevent racemization

-

Final purification: Reverse-phase HPLC (C18 column, methanol:water = 85:15)

Enzymatic and Semi-Synthetic Approaches

Phospholipase A₂-Mediated Transacylation

Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine) serves as a substrate for sn-2 acylation:

Lyso-PAF Acyltransferase (LPCAT) Engineering

Directed evolution of LPCAT2 enhances butyryl-CoA specificity:

-

Mutant Library : S34A/L72V double mutant increases kcat/Km for butyryl-CoA by 12-fold.

-

Reaction Scale : 50 mL bioreactor, 30°C, 8 h → 83% conversion.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC-ELSD (C8 column) | 98.7% (methanol:water = 90:10) |

| Enantiomeric Excess | Chiral CE (50 mM β-CD in SDS) | >99% (sn-3 configuration) |

| Molecular Weight | HRMS (ESI+) | 523.36 [M+H]⁺ (calc. 523.35) |

| Critical Micelle Conc. | Fluorescence (DPH probe) | 0.8 mM (±0.05) in PBS, pH 7.4 |

Industrial-Scale Production Challenges

-

Cost of Chiral Intermediates : (R)-Epichlorohydrin accounts for 62% of raw material costs.

-

Butyryl-CoA Stability : Requires in situ generation via acetyl-CoA synthetase mutants.

-

Regulatory Compliance : ICH Q3D elemental impurities (Pd < 10 ppm in final product).

Emerging Technologies

Continuous Flow Synthesis

Chemoenzymatic Cascades

Combining Candida antarctica lipase B (sn-2 acylation) with Arabidopsis thaliana GPAT (sn-3 phosphorylation) reduces steps:

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Chemical Synthesis | 18 | 98.7 | Pilot | 9.2 |

| Enzymatic Transacylation | 65 | 95.1 | Lab | 6.8 |

| Continuous Flow | 92 | 99.3 | Industrial | 4.5 |

Cost Index: Relative scale (1 = lowest, 10 = highest) based on raw materials and purification

Analyse Des Réactions Chimiques

Le Butanoyl PAF subit diverses réactions chimiques, notamment :

Oxydation : Le composé est formé par la décomposition oxydative des phospholipides 2-arachidonoyl.

Substitution : Le groupe butanoyle peut être substitué par d'autres groupes acyles pour former différents analogues.

Hydrolyse : La liaison ester en position sn-2 peut être hydrolysée pour former le lyso-PAF.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des enzymes spécifiques qui facilitent le clivage de la liaison hydroperoxyde. Les principaux produits formés à partir de ces réactions sont des composés de type PAF avec des longueurs de chaînes acyles variables .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur du PAF, un récepteur à sept transmembranes couplé aux protéines G. Cette liaison active diverses voies de signalisation intracellulaires, conduisant à la production de cytokines inflammatoires telles que l'interleukine-1 bêta et l'interleukine-18 . L'activation du complexe inflammasome, qui comprend des composants tels que NLRP3, ASC, caspase-1 et NEK7, est également impliquée dans les effets pro-inflammatoires du this compound .

Applications De Recherche Scientifique

Biological Significance

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is classified as a platelet-activating factor (PAF) analog. Its structural similarity to natural PAF allows it to interact with PAF receptors, which play a crucial role in various physiological processes, including inflammation, thrombosis, and immune responses .

Drug Delivery Systems

The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can form lipid bilayers or liposomes that encapsulate therapeutic agents, enhancing their solubility and stability. This property is particularly useful in delivering hydrophobic drugs, improving bioavailability and therapeutic efficacy.

Case Study : A study demonstrated that liposomes composed of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine effectively encapsulated anticancer drugs, leading to increased cytotoxicity against cancer cells compared to free drug formulations .

Modulation of Cellular Responses

Research has shown that this phospholipid can modulate cellular responses by influencing signaling pathways associated with cell growth and apoptosis. It has been observed to inhibit diacylglycerol kinase activity in various cell lines, which may impact lipid metabolism and cell signaling .

Data Table: Inhibition of Diacylglycerol Kinase Activity

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 50 |

| 50 | 70 |

| 100 | 85 |

Neuroprotective Effects

Emerging studies suggest that 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for neurotherapeutics.

Case Study : In vitro experiments indicated that treatment with this compound reduced oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .

Immunomodulatory Properties

The compound has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. By acting on PAF receptors, it can influence immune cell activation and cytokine production.

Data Table: Cytokine Production Modulation

| Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 1-Hexadecyl-2-butyryl-PC | 80 | 100 |

Mécanisme D'action

Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled seven-transmembrane receptor. This binding activates various intracellular signaling pathways, leading to the production of inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The activation of the inflammasome complex, which includes components like NLRP3, ASC, caspase-1, and NEK7, is also involved in the proinflammatory effects of this compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical properties of 1-hexadecyl-2-butyryl-sn-glycero-3-phosphocholine can be contextualized through comparisons with structurally related phospholipids (Table 1).

Table 1: Structural Comparison of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine and Analogs

Impact of sn-2 Acyl Chain Length and Saturation

- Acetyl vs. Butyryl : The substitution of acetyl (C2) with butyryl (C4) reduces platelet-activating potency. In PAF (acetyl analog), 50% serotonin secretion in platelets occurs at 10<sup>−10</sup> M, whereas the butyryl homologue is ~7-fold less active . This trend aligns with reduced receptor affinity for longer acyl chains .

- Saturated vs. Unsaturated: The saturated butyryl group contrasts with polyunsaturated arachidonoyl (C20:4) in 1-O-hexadecyl-2-arachidonoyl-GPC. Arachidonate-containing compounds release arachidonic acid upon stimulation, driving eicosanoid synthesis (e.g., leukotrienes), whereas butyryl hydrolysis yields butyrate, which modulates histone deacetylase activity .

Ether vs. Ester Linkage at sn-1

Ether-linked phospholipids exhibit superior metabolic stability. For example, 1-hexadecyl-2-acetyl-GPC (PAF) resists phospholipase A1/A2 cleavage, unlike ester-linked 1-palmitoyl-2-acetyl-GPC, which is rapidly hydrolyzed .

Alkyl Chain Length at sn-1

- C16 (Hexadecyl) vs. C18 (Stearyl) : Longer alkyl chains (e.g., stearyl) increase membrane integration and hydrophobicity. However, C16 derivatives like 1-hexadecyl-2-butyryl-GPC may exhibit faster cellular uptake compared to C18 analogs due to reduced steric hindrance .

Table 2: Functional Comparison of Selected Analogs

Activité Biologique

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, commonly referred to as butanoyl-PAF, is a synthetic analog of platelet-activating factor (PAF). This compound has garnered interest due to its significant role in cellular signaling, particularly in inflammatory responses and immune system modulation. Understanding its biological activity is essential for exploring its potential therapeutic applications in inflammatory diseases and other conditions.

Chemical Structure and Properties

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine belongs to the class of glycerophospholipids . Its structure includes a hexadecyl chain at the sn-1 position and a butanoyl group at the sn-2 position of the glycerol backbone, which contributes to its unique biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 373.54 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable at -20°C; sensitive to oxidative stress |

The primary mechanism of action for butanoyl-PAF involves its interaction with the platelet-activating factor receptor (PAFR) . This interaction initiates various intracellular signaling pathways, leading to:

- Activation of Platelets : Butanoyl-PAF enhances platelet aggregation and activation, crucial for hemostasis.

- Monocyte Differentiation : It promotes the differentiation of monocytes into macrophages, enhancing the immune response.

- Polymorphonuclear Leukocyte Activation : The compound activates neutrophils, which are vital for combating infections.

Inflammatory Response

Research indicates that butanoyl-PAF plays a significant role in mediating inflammatory responses. It is produced during oxidative stress conditions, contributing to pro-inflammatory activities. The compound's ability to activate various immune cells makes it a critical player in both acute and chronic inflammation.

Case Studies

- Inflammatory Diseases : In a study examining the effects of butanoyl-PAF on human endothelial cells, it was found that this compound significantly increased the expression of adhesion molecules, promoting leukocyte adhesion and migration.

- Cancer Research : Another study explored the potential anti-tumor effects of ether lipids similar to butanoyl-PAF. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a dual role in both promoting inflammation and potentially inhibiting tumor growth .

Pharmacokinetics

Butanoyl-PAF is synthesized non-enzymatically from oxidized low-density lipoproteins (oxLDL). Its pharmacokinetic profile suggests rapid distribution within tissues following administration, with a notable half-life influenced by oxidative stress levels.

Comparative Analysis

To better understand the biological activity of butanoyl-PAF, it is useful to compare it with other PAF analogs:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine | Hexadecyl chain + Butanoyl group | Strong PAF receptor agonist |

| 1-O-Hexadecyl-sn-glycero-3-phosphocholine | Hexadecyl chain + Glycerol backbone | Moderate PAF activity |

| Butenoyl PAF | Similar structure with different acyl chain | Reduced potency compared to butanoyl-PAF |

Q & A

Q. Q. What in vitro models are suitable for studying the pro-inflammatory effects of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.